molecular formula C15H23BrN2 B13724866 1-(4-Bromophenethyl)-N,N-dimethylpiperidin-4-amine

1-(4-Bromophenethyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B13724866
M. Wt: 311.26 g/mol
InChI Key: NHFYSTZLQMXBHY-UHFFFAOYSA-N
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Description

1-(4-Bromophenethyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenethyl group attached to a piperidine ring, which is further substituted with N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenethyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-bromophenethylamine with N,N-dimethylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenethyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the phenethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Bromophenethyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenethyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: A related compound with a similar bromophenethyl group.

    N,N-Dimethylpiperidin-4-amine: Shares the piperidine and dimethylamine structure.

Uniqueness

1-(4-Bromophenethyl)-N,N-dimethylpiperidin-4-amine is unique due to the combination of the bromophenethyl group with the N,N-dimethylpiperidin-4-amine structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H23BrN2

Molecular Weight

311.26 g/mol

IUPAC Name

1-[2-(4-bromophenyl)ethyl]-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C15H23BrN2/c1-17(2)15-8-11-18(12-9-15)10-7-13-3-5-14(16)6-4-13/h3-6,15H,7-12H2,1-2H3

InChI Key

NHFYSTZLQMXBHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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